molecular formula C10H18 B1670005 Decahydronaphthalene CAS No. 91-17-8

Decahydronaphthalene

Cat. No.: B1670005
CAS No.: 91-17-8
M. Wt: 138.25 g/mol
InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N
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Description

Decahydronaphthalene, also known as bicyclo[4.4.0]decane, is a bicyclic organic compound with the chemical formula C₁₀H₁₈. It is a colorless liquid with an aromatic odor and is commonly used as an industrial solvent. This compound exists in two isomeric forms: cis-Decahydronaphthalene and trans-Decahydronaphthalene. The trans form is more stable due to fewer steric interactions .

Preparation Methods

Decahydronaphthalene is typically synthesized through the hydrogenation of naphthalene. This process involves adding hydrogen gas across the double bonds of naphthalene in the presence of a catalyst such as platinum, palladium, or Raney nickel . The reaction conditions include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods often utilize continuous flow reactors to achieve high yields and product purity .

Chemical Reactions Analysis

Decahydronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like nitric acid and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Decahydronaphthalene has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Decahydronaphthalene is similar to other bicyclic compounds such as naphthalene and tetralin. it is unique due to its fully saturated structure, which makes it more stable and less reactive compared to its aromatic counterparts . Similar compounds include:

    Naphthalene: An aromatic hydrocarbon with a similar structure but with double bonds.

    Tetralin: A partially hydrogenated derivative of naphthalene with one aromatic ring and one saturated ring.

This compound’s stability and solvation properties make it particularly valuable in industrial applications where less reactive solvents are required.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
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InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
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InChI Key

NNBZCPXTIHJBJL-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2CCCCC2C1
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Molecular Formula

C10H18
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DSSTOX Substance ID

DTXSID1024912, DTXSID00873337, DTXSID90883405
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Molecular Weight

138.25 g/mol
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Physical Description

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C
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Flash Point

134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c.
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Solubility

Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor
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Density

0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90
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Vapor Density

4.76 (Air= 1), Relative vapor density (air = 1): 4.8
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Vapor Pressure

2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127
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Mechanism of Action

A diverse group of chemicals including... decalin... cause alpha2u-globulin nephropathy or hyaline droplet nephropathy. This nephropathy occurs in male rats, is characterized by the accumulation of protein droplets in the S2 segment of the proximal tubule, and results in single-cell necrosis, the formation of granular casts at the junction of the proximal tubule and the thin loop of Henle, and cellular regeneration. Chronic exposure to these compounds results in progression of these lesions and ultimately in chronic nephropathy., ...Several strains of male rats that produce alpha2u-globulin (Fischer-344, Sprague-Dawley, Buffalo, and Norway Brown) demonstrate spontaneous renal cortical hyaline droplets which are exacerbated after exposure to decalin. In all cases, a close correlation exists between hyaline droplet formation observed histologically and alpha 2u-globulin accumulation measured biochemically. In stark contrast, the NCI-Black-Reiter strain, which does not produce measurable quantities of alpha 2u-globulin, neither forms hyaline droplets nor accumulates any filtered protein in its kidney cortex either spontaneously or after exposure to decalin. Also, female rats injected ip with male rat alpha 2u-globulin exhibit increased hyaline droplet formation and alpha 2u-globulin accumulation when treated with decalin. ...
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Impurities

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/
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Color/Form

Clear colorless liquid, Water-white liquid

CAS No.

91-17-8, 493-01-6, 493-02-7
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Record name trans-bicyclo[4.4.0]decane
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Record name DECALIN
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Record name DECAHYDRONAPHTHALENE
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Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
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Melting Point

-44 °F (USCG, 1999), -43 °C, -40 °C
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Record name DECAHYDRONAPHTHALENE
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Synthesis routes and methods I

Procedure details

To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer, methyl methacrylate 200 parts, styrene 150 parts, a cross-linkable monomer constituted by divinyl benzene 5 parts, sodium dodecyl benzenesulfonate 10 parts, ion exchanged water 1200 parts, and a polymerization initiator constituted by azobis butyronitrile 10 parts were charged. The mixture was sufficiently stirred, then was heated to 80° C. to perform the polymerization. Further, after the start of polymerization, when the amount of consumption of the monomer reached 99.8%, the mixture was cooled to stop the polymerization reaction and thereby obtain a latex of the polymer particles D. The obtained latex of the polymer particles D had a solid content concentration of 39%. Note that, polymer particles D are particles which do not have a core-shell structure. Further, the obtained polymer particles D had an average particle size of 190 nm. Next, to the obtained latex of the polymer particles D, decalin: 15,000 parts were added and the particles were sufficiently dispersed. After that, the moisture was removed by drying in vacuo to thereby obtain a decalin dispersion of the polymer particles D. The obtained dispersion had a solid content concentration of 5%.
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Synthesis routes and methods II

Procedure details

To a 50 kgf/cm2 pressure resistant autoclave equipped with a stirrer, methyl acrylate 100 parts, n-butyl acrylate 100 parts, acrylonitrile 30 parts, decalin 400 parts and a polymerization initiator constituted by benzoyl peroxide 0.1 part were charged. The mixture was held at 80° C. for 5 hours for solution polymerization to obtain a decalin solution of the methyl acrylate-n-butyl acrylate-acrylonitrile copolymer I. Note that, the obtained methyl acrylate-n-butyl acrylate-acrylonitrile copolymer I dissolved in the decalin and did not have a particulate shape. Next, decalin was added to the obtained solution to adjust it to a solid content concentration 5% and a molecular sieve was used for dehydration.
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Synthesis routes and methods III

Procedure details

Except for changing the amount of the styrene from 150 parts to 100 parts and not using sodium dodecyl benzenesulfonate when performing the polymerization, the same procedure was followed as in Example 6 to obtain a decalin dispersion of the polymer particles J which do not have a core-shell structure. The obtained polymer particles J had an average particle size of 500 nm. Further, except for using the obtained decalin dispersion of polymer particles J not having a core-shell structure, the same procedure was followed as in Example 1 to prepare the slurries and produce the all-solid state secondary cell and the same procedure was followed as in Example 1 to evaluate it. The results are shown in Table 1.
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Synthesis routes and methods IV

Procedure details

EXAMPLE 5 is the comparative example of EXAMPLE 4.65 g of endo-THDCPD crystals from the same source of EXAMPLE 4 are placed in a 250 ml of glass bottle, followed by adding 40 g of dichloromethane thereto to dissolve these crystals, purging with dry nitrogen and stirring in the ice bath. Subsequently, 10 g of AlCl3 is added to the dichloromethane solution of endo-THDCPD, followed by stirring for 2 hours in the ice bath, and continuously stirring for 16 hours at room temperature. The resulting mixture is washed with 100 ml of saturated KCl solution, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the upper layer in the separatory funnel. The above saturated KCl solution washing procedure is repeated for three times. Subsequently, the mixture washed with the saturated KCl solution is washed with 100 ml of deionized water, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the lower layer in the separatory funnel. The above deionized water washing procedure is repeated for three times. Subsequently, the lower layer is distilled to remove dichloromethane and water. The bottoms is collected, and determined by chemical analysis. The chemical analysis shows that the bottoms is composed of 85.7 wt % of exo-THDCPD, 0.5 wt % of endo-THDCPD, 1.2 wt % of Decalin, 5.8 wt % of adamantane, 1.3 wt % of exo-THMDCPD, and the other two-stage hydrotreated and saturated C11+ derivatives, namely CPD and/or MCPD diners. The bottoms has a volumetric heating value of 39.17 MJ/L, a density of 0.9339 at 15° C., and a viscosity of 3.52 cSt at 20° C. and more than 26.7 cSt at −20° C. In this example, the isomerization reaction is violent because isomerization reaction time is too long so that portions of exo-THDCPD is further isomerized to adamantane which will increase the viscosity of the high energy fuel. Under such a violent reaction conditions, a small amount of THDCPD will be ring opened by hydrogen to give decalin (the side product) with relatively less volumetric heating value as well as density. Therefore, the isomerization reaction of this example is not suitable for preparing the high energy fuels because the freezing point of the isomerization product is too high.
[Compound]
Name
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Synthesis routes and methods V

Procedure details

Hydrogenation of naphthalene, a PAH, was carried out by mixing 0.1 M naphthalene in the presence of Rh/C with H2 (60 bar, 870 psi) and scCO2 (100 bar, 1450 psi) at 60° C. The percentage of tetralin and decalin formed was analyzed at 30 minutes, 1 hour, 2 hours, 3 hours and 4 hours. FIG. 3 is a graph showing the hydrogenation of naphthalene as a function of time, in which the amount of naphthalene is indicated by diamonds, the amount of tetralin is indicated by squares, and the amount of decalin is indicated by triangles. The vertical axis represents relative concentration of hydrocarbon in percent total hydrocarbon, and the horizontal axis represents duration of the reaction process in units of hours.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydronaphthalene
Reactant of Route 2
Decahydronaphthalene
Reactant of Route 3
Decahydronaphthalene
Reactant of Route 4
Decahydronaphthalene
Reactant of Route 5
Decahydronaphthalene
Reactant of Route 6
Decahydronaphthalene
Customer
Q & A

ANone: Decahydronaphthalene (DHN), also known as decalin, has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.

A: Yes, studies utilizing FTIR and FTR spectroscopy have characterized the vibrational spectra of trans-decahydronaphthalene, assigning observed frequencies to various vibrational modes. []

A: Research indicates that this compound serves as an effective solvent for polystyrene. Studies have investigated the impact of ultrasonic assistance on this dissolution process, demonstrating enhanced dissolution rates compared to traditional mechanical agitation. []

A: Yes, this compound has been successfully utilized as a solvent for polystyrene hydrogenation at temperatures around 150°C. [, ]

A: this compound exhibits excellent hydrogen donor properties and has been successfully employed in the hydrotreating of biocrude. In particular, it demonstrates superior performance in denitrogenation processes. []

A: Research suggests that combining this compound with tetrahydronaphthalene (another HDS) can optimize the removal of heteroatoms (nitrogen, sulfur, oxygen) during biocrude upgrading. []

A: Studies show that adding propane to a polystyrene/decahydronaphthalene system can induce phase separation and decrease polystyrene's solubility. This effect is particularly pronounced at lower temperatures. []

A: Yes, research indicates that exposure to this compound can induce α2u-globulin nephropathy in male rats. This effect is linked to the accumulation of α2u-globulin in renal cells, potentially leading to chronic nephropathy and tumor formation. []

ANone: While specific ecotoxicological studies are limited in the provided research, this compound's widespread industrial use necessitates careful consideration of its potential environmental impact.

A: The choice of an alternative solvent depends on the specific application. For instance, cyclohexane and tetrahydronaphthalene have been investigated as potential substitutes for this compound in specific chemical reactions and processes. [, , ]

ANone: Various techniques are used to analyze this compound and its interactions, including:

  • Gas Chromatography (GC): Used to separate and analyze the components of complex mixtures containing this compound. [, , ]
  • Mass Spectrometry (MS): Often coupled with GC to identify and quantify individual compounds, including this compound isomers. [, ]
  • Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of molecules like this compound. [, , ]
  • Differential Scanning Calorimetry (DSC): Measures thermal transitions of materials, including the melting and crystallization behavior of this compound-containing systems. [, ]
  • Dynamic Light Scattering (DLS): Used to determine the size distribution of particles in solutions, such as those formed during this compound-based synthesis. []
  • Transmission Electron Microscopy (TEM): Provides high-resolution images of materials, including nanoparticles synthesized using this compound as a solvent. []
  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: Offer insights into the vibrational modes and chemical bonds present in this compound. []

ANone: Computational chemistry can be instrumental in:

    ANone: Research on this compound spans several decades, encompassing areas like:

    • Early studies on its oxidation mechanism: Investigations into how this compound reacts with oxygen at elevated temperatures. []
    • Exploration of its role in petroleum and biofuel processing: Understanding its behavior as a solvent and hydrogen donor in fuel upgrading processes. [, , ]
    • Investigation of its toxicological properties: Identifying potential health concerns associated with this compound exposure, particularly in occupational settings. []

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